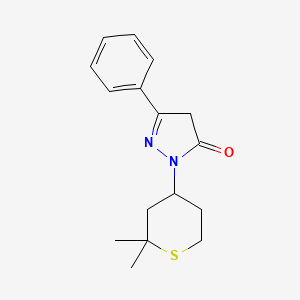
3-Chloro-10-methyl-9,10-dihydroacridin-9-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-10-methyl-9,10-dihydroacridin-9-OL is a derivative of acridine, a heterocyclic organic compound. Acridine derivatives have been extensively studied due to their wide range of applications in pharmacology, material sciences, and photophysics
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-10-methyl-9,10-dihydroacridin-9-OL typically involves the chlorination of 10-methyl-9,10-dihydroacridin-9-OL. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired position. Common reagents used in this process include thionyl chloride or phosphorus pentachloride .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems ensures precise control over reaction parameters, leading to efficient production.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-10-methyl-9,10-dihydroacridin-9-OL undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding acridone derivatives.
Reduction: Reduction reactions can convert it back to its parent acridine derivative.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Acridone derivatives.
Reduction: 10-methyl-9,10-dihydroacridin-9-OL.
Substitution: Various substituted acridine derivatives depending on the nucleophile used.
Scientific Research Applications
3-Chloro-10-methyl-9,10-dihydroacridin-9-OL has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Chloro-10-methyl-9,10-dihydroacridin-9-OL involves its ability to intercalate into DNA. This intercalation disrupts the normal functioning of DNA and related enzymes, leading to various biological effects. The compound’s interaction with DNA can inhibit processes such as replication and transcription, making it a potential candidate for anticancer therapies .
Comparison with Similar Compounds
Similar Compounds
10-Methyl-9,10-dihydroacridin-9-OL: Lacks the chlorine substituent, making it less reactive in certain substitution reactions.
9,10-Dihydroacridine: A simpler derivative without the hydroxyl and methyl groups, leading to different chemical properties.
Acridone Derivatives: Oxidized forms of acridine derivatives with different biological activities.
Uniqueness
Its ability to undergo selective substitution reactions makes it a valuable intermediate in synthetic chemistry .
Properties
CAS No. |
136231-41-9 |
|---|---|
Molecular Formula |
C14H12ClNO |
Molecular Weight |
245.70 g/mol |
IUPAC Name |
3-chloro-10-methyl-9H-acridin-9-ol |
InChI |
InChI=1S/C14H12ClNO/c1-16-12-5-3-2-4-10(12)14(17)11-7-6-9(15)8-13(11)16/h2-8,14,17H,1H3 |
InChI Key |
OOYGMPLGEJRNEN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C(C3=C1C=C(C=C3)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


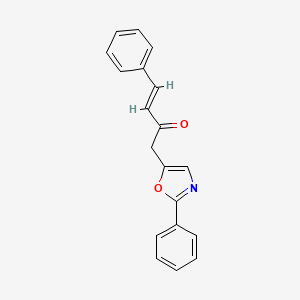
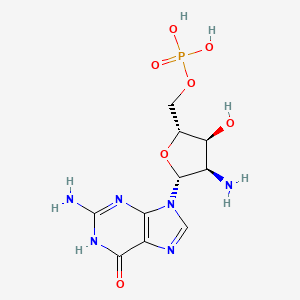
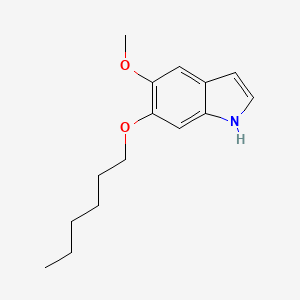
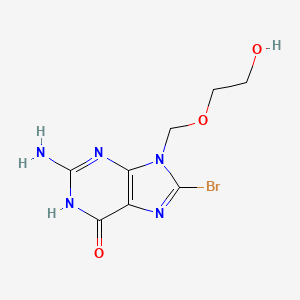
![9-Amino-N-[2-(dimethylamino)ethyl]-5-nitroacridine-4-carboxamide](/img/structure/B12924345.png)
![3-(4-Ethylphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12924346.png)
![2,4-Diamino-6-[(3,4-dimethylphenyl)amino]pyrimidine-5-carbaldehyde](/img/structure/B12924353.png)
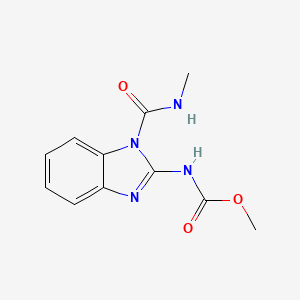
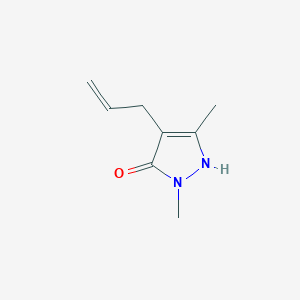

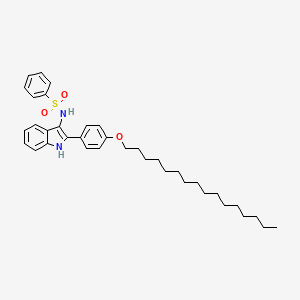
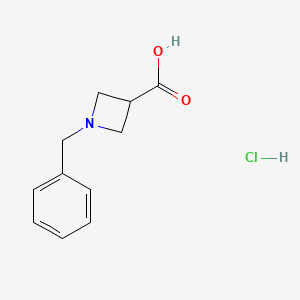
![2-Chloro-3-methyl-4-((1R,3R,5S)-2,3,7-trihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)benzonitrile](/img/structure/B12924376.png)
